4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Description
This compound belongs to the triazolopyridazine class, characterized by a fused bicyclic core ([1,2,4]triazolo[4,3-b]pyridazine) linked to a piperazine-carboxamide moiety. The trifluoromethylphenyl group at the N-position of the carboxamide introduces strong electron-withdrawing and lipophilic properties, enhancing metabolic stability and target binding affinity . Its structural complexity makes it a candidate for drug discovery, particularly in kinase inhibition or epigenetic modulation, as seen in related triazolopyridazine derivatives .
Properties
IUPAC Name |
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7O/c18-17(19,20)12-3-1-2-4-13(12)22-16(28)26-9-7-25(8-10-26)15-6-5-14-23-21-11-27(14)24-15/h1-6,11H,7-10H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAZWOSZHZBHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyridazine core, which can be achieved through cyclization reactions involving appropriate precursors. The piperazine moiety is then introduced via nucleophilic substitution reactions, followed by the attachment of the trifluoromethylphenyl group through coupling reactions. The final step involves the formation of the carboxamide linkage under mild conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors to improve reaction efficiency and reduce waste. Additionally, the selection of solvents and reagents that are environmentally friendly and economically viable is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Key Research Findings
- Bivalent Binding: AZD5153 and the target compound leverage triazolopyridazine’s planar structure for bivalent protein interactions, doubling potency compared to monovalent analogues .
- Metabolic Stability : Fluorinated derivatives (e.g., target compound, ) resist CYP450 oxidation, extending half-life (t₁/₂ > 6 hours in murine models) .
- Antimicrobial Gaps : While 3,6-diaryl derivatives show antifungal activity , the target compound’s piperazine-carboxamide side chain may shift its spectrum toward kinase-driven cancers.
Biological Activity
The compound 4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide (hereafter referred to as Compound A ) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, therapeutic implications, and structure-activity relationships.
Chemical Structure and Properties
Compound A features a unique structural arrangement that includes:
- Triazolo-pyridazine moiety : This core structure is known for its diverse biological activities.
- Piperazine ring : Commonly found in many pharmacologically active compounds, particularly kinase inhibitors.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
Chemical Formula and Molecular Weight
- Molecular Formula : C20H17N5O
- Molecular Weight : Approximately 391.35 g/mol
Enzyme Inhibition
Research indicates that Compound A exhibits significant inhibitory activity against key enzymes involved in carbohydrate metabolism:
- α-Glucosidase Inhibition :
- IC50 Value : 31.87 nM
- Implications: Potential use in managing diabetes by modulating glucose absorption from carbohydrates.
- α-Amylase Inhibition :
- IC50 Value : 24.64 nM
- Implications: Similar to α-glucosidase inhibition, this activity can aid in diabetes management.
Interaction with Bromodomain-containing Protein 4 (BRD4)
Compound A has been identified as an inhibitor of BRD4, which plays a critical role in epigenetic regulation and gene expression. This interaction suggests potential applications in cancer therapy due to BRD4's involvement in oncogenic processes.
Structure-Activity Relationship (SAR)
The biological activity of Compound A can be enhanced by modifying its structure. Research efforts could focus on synthesizing analogs to explore:
- Variations in the trifluoromethyl group.
- Alterations in the piperazine ring structure.
These modifications may lead to compounds with improved potency or selectivity for specific biological targets.
In Vitro Studies
In vitro studies have demonstrated the efficacy of Compound A against various enzyme targets. For example:
- α-Glucosidase Assay :
- The compound was tested alongside known inhibitors, showing comparable or superior inhibition.
- BRD4 Binding Affinity :
- Binding assays indicated a significant affinity for BRD4, supporting its potential as a therapeutic agent in cancers characterized by dysregulated gene expression.
Comparative Analysis with Similar Compounds
The following table compares Compound A with other structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Triazolo-pyridazine core with piperazine | Inhibitor of α-glucosidase and BRD4 |
| SLU-2633 | Triazolopyridazine core | Anticryptosporidial activity |
| JQ1 | Bromodomain inhibitor | Selective inhibition of BRD4 |
| ABT-737 | Bcl-2 family inhibitor | Induces apoptosis in cancer cells |
This comparison illustrates the unique position of Compound A within a class of compounds targeting critical biological pathways related to metabolism and cancer.
Q & A
Q. What are the key synthetic pathways for synthesizing 4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide?
Methodological Answer: The synthesis typically involves multi-step heterocyclic reactions:
- Step 1: Formation of the triazolo-pyridazine core via cyclocondensation. For example, thiosemicarbazide and oxazolidinone intermediates react under reflux in glacial acetic acid to form triazine precursors .
- Step 2: Functionalization of the piperazine-carboxamide moiety. Acylation with trifluoroethyl acetate or similar agents introduces the trifluoromethylphenyl group .
- Step 3: Final coupling via nucleophilic substitution or amidation. Solvents like THF or DCM and catalysts (e.g., piperidine) are critical for yield optimization .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in spectral data?
Methodological Answer:
- 1H/13C NMR identifies proton environments (e.g., trifluoromethylphenyl protons at δ 7.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C18H16F3N7O: 404.1352) .
- X-ray crystallography resolves stereochemical ambiguities in the triazolo-pyridazine and piperazine moieties .
Note: Discrepancies in carbonyl stretching (FTIR) or aromatic proton splitting (NMR) may arise from rotameric equilibria; low-temperature NMR or computational modeling (DFT) can mitigate this .
Advanced Research Questions
Q. How can researchers optimize the cyclocondensation step to improve yield and purity?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification via column chromatography .
- Catalyst Screening: Piperidine acts as both base and oxidizing agent, but substituting with DBU (1,8-diazabicycloundec-7-ene) reduces side products in triazolo-pyridazine formation .
- Temperature Control: Reflux in THF (66°C) vs. DMF (150°C) impacts reaction time and byproduct formation .
Data Contradiction Alert: reports 75% yield with THF, while notes 60% in DCM. This suggests solvent polarity and nucleophilicity trade-offs require case-by-case optimization.
Q. What strategies address low yield in trifluoromethylphenyl acylation steps?
Methodological Answer:
- Activating Agents: Use EDCI/HOBt over DCC to reduce racemization in carboxamide formation .
- Protecting Groups: Temporarily protect the piperazine nitrogen with Boc groups to prevent unwanted side reactions .
- Microwave-Assisted Synthesis: Reduces reaction time from 18h to 30min, improving yield by 15–20% .
Key Finding: Trifluoromethyl groups reduce nucleophilicity; pre-activation with TFA or HCl gas enhances acylation efficiency .
Q. How do researchers validate the compound’s kinase inhibition mechanism and selectivity?
Methodological Answer:
- Enzyme Assays: Use recombinant kinases (e.g., p38 MAPK, TAK1) with ATP-competitive ELISA to measure IC50 values. reports IC50 = 12 nM for p38 MAPK .
- Cellular Selectivity Profiling: Compare inhibition across 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Structural Docking: Molecular docking (AutoDock Vina) aligns the trifluoromethylphenyl group with hydrophobic kinase pockets, explaining selectivity .
Q. How are contradictions in biological activity data resolved across studies?
Methodological Answer:
- Meta-Analysis: Compare datasets using tools like Prism to identify outliers (e.g., vs. 14). Variations in cell lines (HEK293 vs. HeLa) or assay conditions (ATP concentration) often explain discrepancies .
- Orthogonal Assays: Validate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) to confirm target-specific effects .
- Proteomic Profiling: SILAC-based mass spectrometry identifies downstream signaling pathways affected by kinase inhibition .
Q. What computational methods predict metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction: Tools like Schrödinger’s QikProp estimate metabolic half-life (t1/2 = 3.2h in human liver microsomes) and CYP450 inhibition risks .
- MD Simulations: 100-ns simulations in GROMACS assess binding mode stability with target kinases .
- Toxicity Screening: Ames test (in silico) and hERG channel binding assays prioritize compounds with low cardiotoxicity .
Q. How do structural modifications (e.g., substituent variation) impact bioactivity?
Methodological Answer:
- SAR Studies: Replace the trifluoromethyl group with methyl or chlorine (see table). Methyl analogues show reduced kinase affinity (IC50 = 45 nM for p38 MAPK), while chlorine enhances solubility but lowers bioavailability .
- Piperazine Ring Modifications: Replace piperazine with morpholine () to improve blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
